![molecular formula C18H12ClN3S B12451758 6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B12451758.png)
6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile is an organic compound with the molecular formula C18H12ClN3S. This compound is characterized by the presence of a chlorobenzyl group attached to a bipyridine scaffold through a sulfanyl linkage, and a carbonitrile group at the 5-position of the bipyridine ring .
准备方法
The synthesis of 6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile typically involves the reaction of 2-chlorobenzyl chloride with 2,3’-bipyridine-5-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反应分析
6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted bipyridines .
科学研究应用
6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-ligand interactions and their biological implications.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bipyridine scaffold allows for coordination with metal ions, which can modulate the activity of metalloenzymes or disrupt metal-dependent biological processes. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
相似化合物的比较
Similar compounds to 6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile include:
- 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound features a benzothieno[2,3-d]pyrimidine core instead of a bipyridine scaffold .
2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile: This compound has a similar sulfanyl linkage and chlorobenzyl group but differs in the pyridine ring substitution pattern.
The uniqueness of 6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile lies in its specific substitution pattern and the presence of both a bipyridine scaffold and a carbonitrile group, which confer distinct chemical and biological properties.
属性
分子式 |
C18H12ClN3S |
|---|---|
分子量 |
337.8 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H12ClN3S/c19-16-6-2-1-4-15(16)12-23-18-13(10-20)7-8-17(22-18)14-5-3-9-21-11-14/h1-9,11H,12H2 |
InChI 键 |
CTGSJYQFDHCELB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


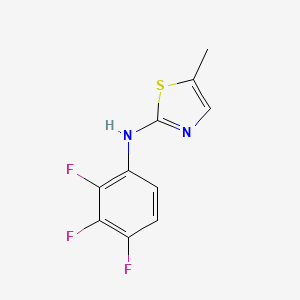
![Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B12451681.png)
![N-(thiophen-2-ylmethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12451693.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12451700.png)
![1-(4-Chlorophenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B12451704.png)
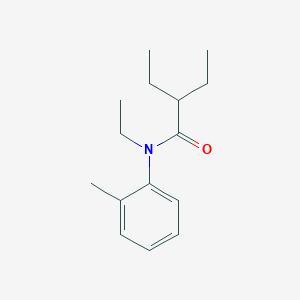
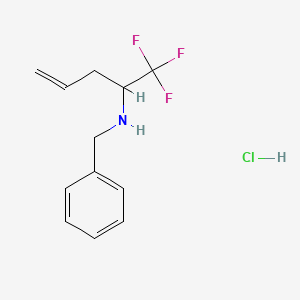
![5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12451730.png)
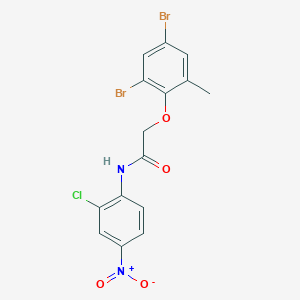
![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451734.png)
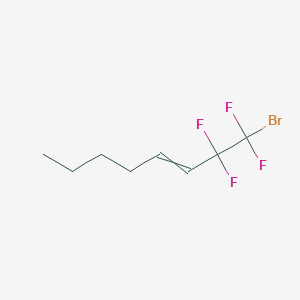
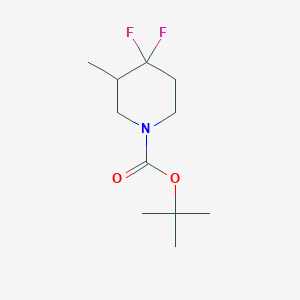
![N-(4-chlorophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B12451743.png)
![N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide](/img/structure/B12451750.png)
